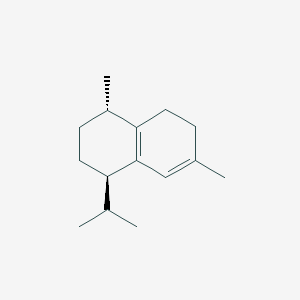

trans-Cadina-1(6),4-diene

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1R,4S)-4,7-dimethyl-1-propan-2-yl-1,2,3,4,5,6-hexahydronaphthalene |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,12-13H,5-8H2,1-4H3/t12-,13+/m0/s1 |

InChI Key |

ULTBCADWJVQRCF-QWHCGFSZSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](C2=C1CCC(=C2)C)C(C)C |

Canonical SMILES |

CC1CCC(C2=C1CCC(=C2)C)C(C)C |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity Studies of Trans Cadina 1 6 ,4 Diene

Distribution in Biological Systems

The presence of trans-cadina-1(6),4-diene has been documented in a diverse array of organisms, highlighting its widespread natural synthesis.

Presence in Terrestrial Plants (e.g., Essential Oils)

This compound is a frequently identified constituent of essential oils from numerous terrestrial plant species. Its concentration, however, can vary significantly.

In a study of Plectranthus amboinicus from southern Ecuador, this compound was detected in samples from two of the three locations studied, with concentrations of 0.17% in Paccha and 0.15% in Arenillas. mdpi.com Another investigation into the seasonal variation of P. amboinicus in Egypt identified cadina-1,4-diene (isomer not specified) in the autumn, constituting 0.54% of the leaf essential oil. essencejournal.com A separate analysis of P. amboinicus leaf essential oil reported the presence of trans-cadina-1(2),4-diene at 0.3%. researchgate.net

The essential oil of Pilgerodendron uviferum, known as ciprés, from Chilean Patagonia was found to contain 8.3% this compound. mdpi.com Similarly, the wood tar of Cedrus atlantica has been reported to contain this compound at levels of 7.37% to 7.65%. nih.gov In the Lamiaceae family, Hyptis carpinifolia leaf oil showed significant seasonal variability of this compound, with concentrations ranging from 2.8% to 17.5%. scielo.br

Other notable occurrences in terrestrial plants include:

Baccharis uncinella : The essential oil contained 1.24% this compound, exclusively during the autumn season. mdpi.com

Xylopia frutescens : The leaf essential oil showed a concentration of 0.53% trans-cadina-1,4-diene. ufc.br

Begonia reniformis : The leaf essential oil contained 2.0% this compound. redalyc.org

Ocotea species : It has been identified in trace amounts (0.5%) in certain species. semanticscholar.org

Croton campinarensis : The essential oil contained a minor amount of 0.09% trans-cadina-1,4-diene. nih.gov

Abies alba : This compound has been reported in trace amounts in the needle essential oils. mdpi.com

Chaenactis douglasii : The essential oil contained 0.6% of the compound.

Ledum groenlandicum : It was found in concentrations of 0.3% to 0.5% in the essential oil. essencejournal.com

The following interactive table summarizes the presence of this compound in various terrestrial plants.

| Plant Species | Family | Part Used | Concentration (%) | Reference |

| Plectranthus amboinicus | Lamiaceae | Aerial Parts | 0.15 - 0.17 | mdpi.com |

| Plectranthus amboinicus | Lamiaceae | Leaves | 0.54 | essencejournal.com |

| Baccharis uncinella | Asteraceae | Leaves | 1.24 | mdpi.com |

| Xylopia aromatica | Annonaceae | Flowers | Present | scielo.brresearchgate.net |

| Xylopia frutescens | Annonaceae | Leaves | 0.53 | ufc.br |

| Pilgerodendron uviferum | Cupressaceae | Not specified | 8.3 | mdpi.com |

| Cedrus atlantica | Pinaceae | Wood Tar | 7.37 - 7.65 | nih.gov |

| Hyptis carpinifolia | Lamiaceae | Leaves | 2.8 - 17.5 | scielo.br |

| Begonia reniformis | Begoniaceae | Leaves | 2.0 | redalyc.org |

| Ocotea species | Lauraceae | Not specified | 0.5 | semanticscholar.org |

| Croton campinarensis | Euphorbiaceae | Not specified | 0.09 | nih.gov |

| Abies alba | Pinaceae | Needles | Trace | mdpi.com |

| Chaenactis douglasii | Asteraceae | Not specified | 0.6 | |

| Ledum groenlandicum | Ericaceae | Not specified | 0.3 - 0.5 | essencejournal.com |

Identification in Marine Organisms (e.g., Algae)

This compound is not exclusive to terrestrial environments; it has also been identified in marine life, particularly in brown algae (Phaeophyceae). nih.gov Studies on the volatile compounds of brown algae have revealed the presence of numerous sesquiterpenes, including the cadinene skeleton. nih.govmdpi.com

For instance, an analysis of the brown alga Taonia atomaria from the Adriatic Sea identified trans-cadina-1,4-diene as one of its volatile components, albeit at a relatively low concentration of 1.2%. mdpi.com Another study on seven seaweeds from the Yellow Sea also reported the presence of 1,4-cadinadiene in Sargassum fusiforme. semanticscholar.org The occurrence of cadinane-type sesquiterpenes has been noted in the genus Dictyota as well. mdpi.com

| Marine Organism | Class | Location | Concentration (%) | Reference |

| Taonia atomaria | Phaeophyceae | Adriatic Sea | 1.2 | mdpi.com |

| Sargassum fusiforme | Phaeophyceae | Yellow Sea | Present | semanticscholar.org |

| Dilophus fasciola | Phaeophyceae | Not specified | Present | nih.gov |

Occurrence in Fungi and Microorganisms

The biosynthesis of sesquiterpenes, including cadinene-type compounds, is also known to occur in fungi and other microorganisms. nih.gov Fungi are a rich source of structurally diverse terpenoids. ebi.ac.uk

Research into fungal metabolites has identified trans-cadina-1(2),4-diene as a product of certain fungal strains. researchgate.net A study focusing on sesquiterpene synthases (STSs) in mushroom-forming fungi reported that the enzyme AbSTS06 from Agrocybe aegerita can produce multiple products, including cadina-1,4-diene. nih.gov This suggests that the genetic machinery for producing this compound is present within the fungal kingdom. The production of such plant-derived compounds by endophytic fungi is sometimes attributed to horizontal gene transfer from the host plant. researchgate.net

Chemodiversity and Variability in Natural Sources

The concentration of this compound is not static. It is subject to variation influenced by both external environmental conditions and internal genetic factors.

Influence of Environmental Factors on Compound Composition

Environmental and edaphic (soil-related) factors play a significant role in the production and accumulation of secondary metabolites in plants. semanticscholar.org These factors can lead to considerable variation in the chemical profile of essential oils from the same species grown in different locations or collected during different seasons. nih.gov

A study on Hyptis carpinifolia revealed a seasonal variability in the chemical composition of its essential oil, which was likely related to the rainfall regime. scielo.br The concentration of this compound in this species fluctuated significantly throughout the year, ranging from a low of 2.8% to a high of 17.5%. scielo.br

Similarly, research on Baccharis uncinella showed that this compound (at 1.24%) was only present in the essential oil during the autumn, indicating a strong seasonal influence. mdpi.com In the case of Lantana camara, it was suggested that lower temperatures during the rainy season might influence an increase in this compound production. semanticscholar.org

The chemical composition of Siparuna muricata essential oil was found to be significantly correlated with soil and leaf chemical elements such as Al, Ca, Fe, Mg, Mn, N, and Si across different localities. nih.gov This demonstrates that soil nutrient content can be a key driver of chemodiversity. nih.gov

Intraspecies Variation in this compound Content

Significant variation in the content of this compound can also be observed within the same species, a phenomenon known as intraspecies chemical variability or the existence of chemotypes. This variation can be attributed to genetic differences among plant populations.

A comparative study of Plectranthus amboinicus from three different locations in southern Ecuador showed notable differences in the essential oil composition. mdpi.com While samples from Paccha and Arenillas contained this compound (0.17% and 0.15%, respectively), it was not detected in the sample from El Guabo. mdpi.com This points to the existence of different chemotypes within the species, influenced by geographical location.

Similarly, studies on various Croton species have highlighted significant variations in their essential oil compositions, suggesting the presence of distinct chemical types even within the same genus. nih.govresearchgate.net This intraspecific chemical diversity is a common feature among essential oil-bearing plants and is a critical consideration in chemodiversity studies. semanticscholar.org

Biosynthetic Pathways and Enzymology of Cadinane Sesquiterpenoids

Farnesyl Pyrophosphate (FPP) as a Common Sesquiterpene Precursor

The journey to all sesquiterpenes begins with a central precursor molecule: farnesyl pyrophosphate (FPP). wikipedia.org FPP is a 15-carbon isoprenoid compound synthesized in the cytoplasm and plastids of plant cells, as well as in fungi. nih.govsemanticscholar.org It is formed through the head-to-tail condensation of isoprene (B109036) units, specifically from isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.net The enzyme farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential addition of two IPP units to one DMAPP unit, yielding the FPP molecule. nih.govresearchgate.net

FPP stands at a critical metabolic branch point. brainkart.com Besides serving as the universal precursor for the thousands of known sesquiterpenes, it is also a substrate for the biosynthesis of other important compounds, including sterols, carotenoids, and dolichols. wikipedia.orgbrainkart.com The compartmentalization of FPP within the cell is a key aspect of its metabolic regulation. nih.gov For instance, studies in the green microalga Chlamydomonas reinhardtii have shown that FPP is available in both the cytosol and the plastid stroma, and that sesquiterpene production can be enhanced by targeting biosynthetic enzymes to the plastid. nih.gov The availability of FPP is a limiting factor for sesquiterpene biosynthesis, and its allocation to different metabolic pathways is tightly regulated. nih.gov

| Precursor Molecule | Description | Enzyme |

| Farnesyl Pyrophosphate (FPP) | A 15-carbon isoprenoid that is the universal precursor to all sesquiterpenes. | Farnesyl Pyrophosphate Synthase (FPPS) |

| Isopentenyl Diphosphate (IPP) | A five-carbon isoprene unit. | |

| Dimethylallyl Diphosphate (DMAPP) | An isomer of IPP. |

Enzymatic Cyclization Mechanisms to the Cadinane (B1243036) Skeleton

The remarkable diversity of sesquiterpene structures arises from the activity of a class of enzymes known as sesquiterpene synthases (STSs). researchgate.netnih.gov These enzymes catalyze the intricate cyclization of the linear FPP molecule into a vast array of cyclic and acyclic hydrocarbon skeletons. researchgate.net

The formation of the cadinane skeleton, and specifically trans-cadina-1(6),4-diene, is catalyzed by specific STSs. In cotton (Gossypium hirsutum), the enzyme (+)-δ-cadinene synthase (CDNS) is a key player in the biosynthesis of cadinane-type sesquiterpenes. nih.govnih.gov While its primary product is (+)-δ-cadinene, the enzymatic reaction mechanism provides a model for understanding the formation of other cadinane isomers. Research has identified multiple STSs in various organisms that produce a range of cadinane-type sesquiterpenes. For example, a study on mushroom-forming fungi identified several STSs that produce compounds such as cadina-1,4-diene and cadina-1(6),4-diene. semanticscholar.orgnih.gov In Salvia miltiorrhiza, three sesquiterpene synthases were found to convert FPP into a single sesquiterpene product, with this compound being among the identified sesquiterpenes in the plant. frontiersin.org

The biosynthesis of this compound from FPP proceeds through a series of highly reactive carbocation intermediates. researchgate.netbioinformatics.nl The reaction is initiated by the enzyme-mediated removal of the pyrophosphate group from FPP, which generates an initial farnesyl cation. researchgate.netbioinformatics.nl This cation can then isomerize to a nerolidyl cation. researchgate.netbioinformatics.nl

The formation of the cadinane skeleton is proposed to occur through the following steps:

Isomerization to Nerolidyl Diphosphate (NPP): The terpene cyclase first catalyzes the isomerization of FPP to NPP. beilstein-journals.org

Initial Cyclization: This is followed by the formation of a 6,7-bond, leading to a carbocation intermediate. beilstein-journals.org

Hydride Shifts and Further Cyclization: A sequence of a 1,3-hydride shift and a 1,6-cyclization event results in the formation of the cadinyl cation. beilstein-journals.org

Deprotonation: A final 1,3-hydride shift and deprotonation of the cadinyl cation yields this compound. beilstein-journals.org

Computational studies using Density Functional Theory (DFT) have provided insights into the relative energies of the various carbocation intermediates and the final sesquiterpene products. mdpi.com These studies support the proposed mechanisms and help to explain the product distribution observed in enzyme-catalyzed and acid-catalyzed cyclizations of germacrene D, a known precursor to cadinane sesquiterpenes. mdpi.comresearchgate.net

| Intermediate | Description |

| Farnesyl Cation | Initial carbocation formed from FPP. |

| Nerolidyl Cation | Isomer of the farnesyl cation. |

| Cadinyl Cation | Bicyclic carbocation leading to the cadinane skeleton. |

Sesquiterpene Synthases Involved in this compound Production

Genetic and Molecular Basis of Biosynthesis Regulation

The biosynthesis of cadinane sesquiterpenes is under tight genetic and molecular control. The genes encoding sesquiterpene synthases, such as (+)-δ-cadinene synthase in cotton, often belong to large multigene families. nih.govnih.govsippe.ac.cn This genetic complexity allows for differential regulation of sesquiterpene biosynthesis in different tissues and in response to various developmental and environmental cues. nih.govnih.govsippe.ac.cn

In cotton, for example, the cad1 gene family is divided into at least two subfamilies, cad1-A and cad1-C. sippe.ac.cnresearchgate.net The expression of these genes is spatially and temporally regulated. sippe.ac.cnresearchgate.net For instance, cad1-C gene transcripts are detected in stems, leaves, and developing flowers, while both cad1-A and cad1-C transcripts are found in roots and young cotyledons. researchgate.net Furthermore, the expression of these genes can be induced by elicitors from pathogens, indicating a role for cadinane sesquiterpenes in plant defense. nih.govnih.govsippe.ac.cn Antisense suppression studies have shown that specific members of the CDNS multigene family may be responsible for different branches of the cotton sesquiterpene pathway, with some being involved in constitutive defense and others in inducible defense responses. nih.govnih.gov This intricate regulation at the genetic level ensures that the production of these defensive compounds is precisely controlled.

Chemical Synthesis and Derivatization Strategies for Trans Cadina 1 6 ,4 Diene and Analogs

Total Synthesis Approaches to the Cadinane (B1243036) Core

The de novo construction of the cadinane skeleton is a primary focus of total synthesis efforts. These methods aim to achieve high levels of stereocontrol to access specific isomers within the cadinane family.

Achieving the correct relative and absolute stereochemistry is paramount in the synthesis of cadinane sesquiterpenes due to their complex three-dimensional structures. thieme-connect.com Researchers have developed numerous stereoselective methods to control the formation of the cis- and trans-fused ring systems characteristic of this class. thieme-connect.comsci-hub.ru

One efficient approach begins with readily available chiral molecules from the "chiral pool," such as (R)-carvone. thieme-connect.com A notable synthesis of the trans-cadinane skeleton utilizes (R)-carvone to establish three stereocenters early in the sequence. thieme-connect.com Key steps in this strategy include a highly diastereoselective aldol (B89426) reaction and a ring-closing metathesis (RCM) to construct the decalin ring system. thieme-connect.com A subsequent modified allylic diazene (B1210634) rearrangement is employed to install the final trans-fused ring junction. thieme-connect.com This methodology successfully led to the first asymmetric total syntheses of 4α,5α,10β-trihydroxycadinane and its natural isomer, 4β,5α,10β-trihydroxycadinane. thieme-connect.com

Another powerful strategy for the stereoselective synthesis of trans-decalins is the intramolecular ene reaction. sci-hub.ru This method has been successfully applied to the synthesis of the enantiomerically pure cadinane-sesquiterpene veticadinol. sci-hub.ru The sequence provides a general and effective entry point to various sesquiterpenoid compounds based on the decalin structure. sci-hub.ru The use of chiral starting materials like R-(−)- or S-(+)-carvone allows for enantioselective syntheses of different cadinane compounds. rsc.org

Transannular cyclization reactions starting from larger ring systems, such as 10-membered germacrane-type sesquiterpenes, also provide a pathway to the cadinane framework. nih.gov Acid-catalyzed cyclization of germacrene precursors can yield cadinane-type products, demonstrating a biomimetic approach to synthesis. nih.govmdpi.com The stereochemical outcome of these cyclizations is highly dependent on the conformation of the macrocyclic precursor and the reaction conditions. mdpi.com

| Methodology | Key Reaction | Starting Material | Target Skeleton | Reference |

| Asymmetric Synthesis | Ring-Closing Metathesis (RCM), Aldol Reaction | (R)-carvone | trans-Cadinane | thieme-connect.com |

| Stereoselective Synthesis | Intramolecular Ene Reaction | Citronellal-derived aldehyde | trans-Decalin (Cadinane) | sci-hub.ru |

| Transannular Cyclization | Acid-catalyzed cyclization | Germacrane-type sesquiterpenes | Cadinane | nih.gov |

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a highly effective and widely used method for constructing the six-membered ring of the cadinane framework in a single step. wikipedia.orgebsco.com This reaction forms two new carbon-carbon bonds and can set up to four stereocenters with a high degree of control, making it exceptionally valuable in complex natural product synthesis. wikipedia.org

Both intermolecular and intramolecular versions of the Diels-Alder reaction have been applied to cadinane synthesis. tandfonline.comacs.org In one approach, the reaction between a substituted cyclohexadienone (the diene) and an acyclic diene like myrcene (B1677589) (the dienophile) was used to construct the bicyclo[2.2.2]octene precursor to the cadinane skeleton. tandfonline.com This adduct, upon heating, undergoes a Cope rearrangement to furnish the thermodynamically more stable cis-decalin system, which is characteristic of the cadinane framework. tandfonline.com

An intramolecular Diels-Alder (IMDA) strategy offers a convergent approach to the cadinane and related amorphane sesquiterpenes. acs.org This involves constructing a triene precursor that, upon heating, undergoes cyclization to form the bicyclic cadinane core. The stereoselectivity of the IMDA reaction is often high, governed by the geometry of the connecting chain and the dienophile.

More recently, a bioinspired, divergent total synthesis of a unique class of pentacyclic cadinane sesquiterpene dimers, the henryinins, was achieved. rsc.org The key step in this synthesis is a bifurcating [4+2] cycloaddition (Diels-Alder reaction) that joins two cadinane monomer units. rsc.org This demonstrates the power of the Diels-Alder reaction in creating significant molecular complexity from advanced, monomeric precursors. rsc.org

| Reaction Type | Reactants | Intermediate/Product | Key Feature | Reference |

| Intermolecular Diels-Alder | Acetoxycyclohexadienone + Myrcene | Bicyclo[2.2.2]octene adduct | Forms precursor that yields cadinane skeleton via Cope rearrangement | tandfonline.com |

| Intramolecular Diels-Alder | Acyclic triene | Cadinane/Amorphane core | Convergent approach to the bicyclic system | acs.org |

| Dimerization via Diels-Alder | Cadinane monomers | Pentacyclic cadinane dimers (Henryinins) | Bioinspired [4+2] cycloaddition to form complex dimers | rsc.org |

Stereoselective and Enantioselective Methodologies

Semi-Synthesis and Structural Modification of trans-Cadina-1(6),4-diene Derivatives

Semi-synthesis leverages the structural complexity of readily available natural products to create novel analogs. For cadinanes, this often involves isolating a parent compound from a natural source and then performing chemical modifications. nih.govresearchgate.net This strategy is efficient for generating libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.net

A prominent example involves the use of 7-hydroxy-3,4-dihydrocadalene and 7-hydroxy-cadalene, isolated from Heterotheca inuloides. nih.gov These natural cadinanes served as templates for the preparation of a series of semi-synthetic esters and carbamates. nih.gov These modifications aimed to explore how different functional groups impact the biological activity of the core cadinane structure. nih.gov

Similarly, other naturally occurring cadinols, such as T-cadinol, T-muurolol, and α-cadinol, have been used as starting points for the synthesis of new derivatives. researchgate.net Simple chemical transformations, including hydrogenation and etherification, were performed on these parent compounds. For example, hydrogenation of the double bonds in T-cadinol, T-muurolol, or α-cadinol using a palladium on carbon (Pd/C) catalyst yields their respective saturated cadinan-ol derivatives. researchgate.net These modifications can significantly influence the biological properties of the molecules, and SAR studies have shown that the stereoconfiguration and the presence of double bonds and oxygen-containing functional groups are key determinants of activity. researchgate.net

Acid-induced rearrangements of related sesquiterpenes, such as epoxygermacranolides, can also be considered a form of semi-synthesis, transforming one natural product scaffold into the cadinane framework. mdpi.com

Development of Synthetic Precursors and Intermediates

The efficient synthesis of complex molecules like this compound relies heavily on the strategic development of versatile precursors and intermediates. These intermediates are often designed to contain key structural features that can be elaborated into the final target.

As mentioned, chiral pool terpenes are highly valuable starting materials. (R)-carvone is a classic precursor, providing a cyclohexene (B86901) ring with established stereocenters that can be elaborated into the full decalin system of cadinanes. thieme-connect.com The synthesis of diene precursor 4 from (R)-carvone (6 ) via an anti-aldol adduct (5 ) is a prime example of building a key intermediate for subsequent ring-closing metathesis. thieme-connect.com

Germacrane-type sesquiterpenes, which contain a 10-membered ring, serve as important biomimetic precursors to the cadinane skeleton. nih.gov The development of scalable, enantioselective syntheses of germacrenes is therefore crucial. nih.gov A key strategy involves the Pd-catalyzed macrocyclization to form the 10-membered ring. nih.gov Once formed, these germacrane (B1241064) intermediates, such as allohedycaryol, can undergo transannular cyclization under acidic conditions to furnish the bicyclic cadinane framework. nih.govmdpi.com For instance, treatment of a germacrene derivative can lead to δ-cadinene-11-ol, directly accessing the cadinane core. nih.gov

The development of these precursors is often inspired by the proposed biosynthetic pathways of terpene cyclases, which orchestrate complex cyclization cascades from linear precursors like farnesyl pyrophosphate. nih.gov Synthetic strategies that mimic this "terpene cyclase phase logic" aim to achieve similar efficiency in building complex polycyclic structures. nih.gov

| Precursor Type | Example Compound | Transformation | Resulting Framework | Reference |

| Chiral Pool Terpene | (R)-carvone | Aldol reaction, silyl (B83357) protection, Grignard reaction | Diene for Ring-Closing Metathesis | thieme-connect.com |

| Macrocyclic Sesquiterpene | Allohedycaryol (a germacrane) | Acid-catalyzed transannular cyclization | Cadinane | nih.govmdpi.com |

| Acyclic Triene | Custom-synthesized triene | Intramolecular Diels-Alder reaction | Cadinane | acs.org |

Advanced Structural Elucidation and Computational Analysis of Trans Cadina 1 6 ,4 Diene

Spectroscopic Techniques for Comprehensive Structural Assignment

The precise structure of trans-Cadina-1(6),4-diene is determined through a synergistic application of various spectroscopic methods. While routine techniques provide a preliminary identification, advanced methodologies are essential for an unambiguous and detailed structural and stereochemical assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is crucial for confirming its constitution and relative stereochemistry. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity of the carbon skeleton and the placement of functional groups.

Interactive Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ) (ppm) | ¹H Chemical Shift (δ) (ppm) | Key HMBC Correlations | Key COSY Correlations |

| 1 | ~135.0 | - | H2, H9, H14 | - |

| 2 | ~25.0 | ~1.9 (m) | C1, C3, C4 | H3 |

| 3 | ~30.0 | ~1.8 (m) | C1, C2, C4, C5 | H2, H4 |

| 4 | ~122.0 | ~5.5 (br s) | C2, C3, C5, C10 | H3 |

| 5 | ~130.0 | - | C3, C4, C6, C10 | - |

| 6 | ~125.0 | ~5.8 (br d) | C5, C7, C8, C10 | H7 |

| 7 | ~45.0 | ~2.1 (m) | C5, C6, C8, C11 | H6, H8 |

| 8 | ~28.0 | ~1.7 (m) | C6, C7, C9, C10 | H7, H9 |

| 9 | ~40.0 | ~1.6 (m) | C1, C8, C10 | H8 |

| 10 | ~48.0 | ~2.0 (m) | C1, C4, C5, C8, C9 | - |

| 11 | ~33.0 | ~1.5 (m) | C7, C12, C13 | H12, H13 |

| 12 | ~21.0 | ~0.9 (d, J=7.0 Hz) | C11, C13 | H11 |

| 13 | ~21.5 | ~0.8 (d, J=7.0 Hz) | C11, C12 | H11 |

| 14 | ~20.0 | ~1.7 (s) | C1, C2, C9, C10 | - |

| 15 | ~24.0 | ~1.6 (s) | C4, C5, C6 | - |

Note: The data presented are illustrative and based on typical values for cadinane (B1243036) sesquiterpenes. Actual experimental values may vary.

Advanced Mass Spectrometry Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In the context of this compound, it is commonly identified in essential oil mixtures using gas chromatography coupled with mass spectrometry (GC-MS). nih.govspringermedizin.deresearchgate.netsemanticscholar.orgembrapa.brmdpi.com The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that aids in its identification.

The molecular ion peak ([M]⁺) would be observed at m/z 204, corresponding to its molecular formula C₁₅H₂₄. The fragmentation pattern of cadinene isomers is often complex due to rearrangements, but key fragment ions can be indicative of the cadinane skeleton. researchgate.netbeilstein-journals.org Common fragmentation pathways for sesquiterpenes involve the loss of alkyl groups, particularly the isopropyl group (a loss of 43 Da), and retro-Diels-Alder reactions in the cyclohexene (B86901) ring. Advanced techniques such as high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation pathways of selected ions in greater detail, providing a deeper understanding of the molecule's structure. copernicus.org

Chiroptical Spectroscopy for Absolute Configuration

While NMR and MS can elucidate the relative stereochemistry of a molecule, determining its absolute configuration requires chiroptical techniques. These methods are sensitive to the three-dimensional arrangement of atoms in a chiral molecule. For this compound, which possesses multiple stereocenters, establishing the absolute configuration is critical.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for this purpose. mdpi.commdpi.comresearchgate.netnih.govresearchgate.netnih.gov The experimental ECD spectrum of the isolated natural product is compared with the theoretically calculated ECD spectra for all possible stereoisomers. researchgate.net A good agreement between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. This approach has been successfully applied to numerous complex sesquiterpenes. mdpi.commdpi.comnih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry has become an indispensable tool in modern natural product research, providing insights that are often difficult or impossible to obtain through experimental means alone. For this compound, computational methods are employed to analyze its conformational flexibility and to predict its spectroscopic properties, thereby aiding in its structural elucidation.

Conformational Analysis and Energy Landscapes

The decalin ring system of this compound can exist in multiple low-energy conformations. Understanding the conformational landscape is crucial as the observed spectroscopic properties are a population-weighted average of all contributing conformers.

Conformational searches are typically performed using molecular mechanics methods, followed by geometry optimization of the low-energy conformers using more accurate Density Functional Theory (DFT) methods. mdpi.com The relative energies of these conformers can then be calculated to determine their populations at a given temperature. This analysis provides a detailed picture of the three-dimensional structure of the molecule in solution.

Prediction of Spectroscopic Properties

A significant application of computational chemistry is the prediction of spectroscopic data. For this compound, DFT calculations can be used to predict its ¹³C and ¹H NMR chemical shifts and coupling constants. scholarsportal.inforesearchgate.netacs.orgrsc.orgcompchemhighlights.org By comparing the calculated NMR data for different possible isomers with the experimental data, the correct structure can be confidently assigned. This is particularly useful for distinguishing between stereoisomers with very similar structures.

Similarly, as mentioned in section 5.1.3, the prediction of ECD spectra is a key application of time-dependent DFT (TD-DFT). mdpi.commdpi.comresearchgate.netnih.govresearchgate.netnih.gov The accuracy of these predictions has reached a level where they are routinely used for the assignment of the absolute configuration of complex natural products.

Reaction Mechanism Studies (Computational)

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms involved in the biosynthesis of terpenoids, including this compound. These studies provide deep insights into the transient and high-energy carbocationic intermediates and transition states that are difficult to observe experimentally. The formation of the cadinane skeleton is a sophisticated process catalyzed by enzymes known as sesquiterpene synthases (STSs), which orchestrate a series of complex cyclizations and rearrangements starting from the linear precursor, farnesyl diphosphate (B83284) (FPP).

Computational investigations, particularly those employing Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, have been crucial in mapping the potential energy surfaces of these reactions. The general consensus points to the initial ionization of FPP to form a farnesyl cation. From this point, two primary mechanistic pathways have been proposed and computationally investigated for the formation of the cadinene framework: a direct 1,10-cyclization or a 1,6-cyclization. cardiff.ac.uk

The 1,6-cyclization pathway proceeds via the formation of an α-bisabolyl cation. cardiff.ac.uk Subsequent rearrangements and a second cyclization lead to the bicyclic cadinane skeleton. In contrast, the 1,10-cyclization mechanism involves the formation of a 10-membered germacradienyl cation intermediate. cardiff.ac.uk Computational modeling and experimental work, including studies on δ-cadinene synthase from Gossypium arboreum, have provided evidence supporting the 1,6-cyclization route through the α-bisabolyl cation as a key intermediate. cardiff.ac.uk

Computational studies on terpene synthases are complex. Researchers often use homology modeling to build a 3D structure of an uncharacterized terpene synthase. pnas.orgpnas.org Following this, algorithms can be used to predict the product by enumerating possible carbocations derived from the farnesyl cation and assessing their steric and electrostatic compatibility with the modeled active site. pnas.org While powerful, these predictive methods are computationally intensive. Full QM/MM calculations, which treat the substrate and key active site residues with quantum mechanics and the rest of the enzyme with molecular mechanics, are generally too expensive for high-throughput prediction but offer detailed mechanistic insights for specific enzymes. pnas.org

Site-directed mutagenesis studies, often guided by computational models, have further illuminated the reaction mechanism. For instance, modifying key amino acid residues in the active site of δ-cadinene synthase can dramatically alter the product profile. researchgate.net Computational analysis of these mutants helps explain why these changes occur, often by revealing how the altered active site contour redirects the carbocationic cascade towards different deprotonation or quenching events. pnas.orgresearchgate.net For example, work on (+)-δ-cadinene synthase demonstrated that mutating a specific tryptophan residue (W279) allowed water to enter the active site, leading to the formation of a hydroxylated terpenoid, germacradien-4-ol, instead of the regular cadinene product. cardiff.ac.uk This highlights the crucial role of the enzyme in shielding the reactive carbocations from water and guiding the reaction to its specific bicyclic product.

The tables below summarize the types of data and findings generated from computational and related experimental studies on cadinene synthases, which are responsible for producing the carbon skeleton of this compound.

Table 1: Key Carbocation Intermediates in Cadinene Biosynthesis

| Intermediate Name | Proposed Cyclization Route | Role in Formation | Computational Support |

|---|---|---|---|

| (E,E)-Farnesyl Cation | Initial Precursor | The initial reactive intermediate formed from farnesyl diphosphate (FPP). pnas.org | Assumed starting point in virtually all computational models of sesquiterpene biosynthesis. |

| α-Bisabolyl Cation | 1,6-Ring Closure | A key monocyclic intermediate that undergoes a second cyclization to form the bicyclic cadinane skeleton. cardiff.ac.uk | Supported by competitive inhibition studies using aza-analogues designed as stable mimics. cardiff.ac.uk |

Table 2: Impact of Active Site Mutations in (+)-δ-Cadinene Synthase

| Mutant | Primary Product(s) | Mechanistic Implication | Reference |

|---|---|---|---|

| Wild Type | (+)-δ-Cadinene | Efficiently catalyzes the full cyclization and deprotonation cascade. | cardiff.ac.ukresearchgate.net |

| W279A | Germacradien-4-ol | The mutation allows water into the active site, quenching a carbocation intermediate. cardiff.ac.uk | cardiff.ac.uk |

Biological Activities and Mechanistic Studies of Trans Cadina 1 6 ,4 Diene

Enzyme Modulation and Inhibition Profiles

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

trans-Cadina-1(6),4-diene has been identified as a constituent in essential oils that have been studied for their cholinesterase inhibitory activity. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease. nih.govsemanticscholar.orgresearchgate.netsemanticscholar.org

Essential oils containing this compound have demonstrated inhibitory effects on both AChE and BChE. For instance, the essential oil of Salvia pichinchensis, which contains cis-cadina-1(6),4-diene (a stereoisomer of the trans- form) as a major component (17.11%), showed selective inhibitory activity against BChE with an IC50 value of 50.70 µg/mL, while exhibiting low inhibition against AChE (IC50 = 117.60 µg/mL). researchgate.netresearchgate.netacgpubs.org This suggests a potential for selective modulation of cholinesterase activity.

Similarly, essential oils from various other plants, where this compound is present, have been evaluated for their anti-cholinesterase properties. Studies on the essential oils of Cryptomeria japonica, Juniperus phoenicea, and species from the Tagetes and Niphogeton genera have reported varying degrees of AChE and BChE inhibition. nih.govnih.govscielo.brmdpi.com For example, the essential oil of Juniperus phoenicea, containing 1.0% this compound, was part of a study that found AChE inhibition rates between 40.57% and 73.60% and BuChE inhibition rates from 6.47% to 72.03% at a concentration of 1 mg/mL for a range of essential oils. nih.govsemanticscholar.org

It is important to note that these studies have been conducted on complex essential oil mixtures. Therefore, the specific contribution of this compound to the observed cholinesterase inhibition is not definitively established and is likely influenced by the synergistic or antagonistic effects of other compounds present in the oils.

Table 1: Cholinesterase Inhibition Studies of Essential Oils Containing trans-Cadina-1(6),4-diene

| Plant Species | Concentration of this compound (%) | AChE Inhibition | BChE Inhibition | Reference |

|---|---|---|---|---|

| Salvia pichinchensis | 17.11% (cis-isomer) | IC50: 117.60 µg/mL | IC50: 50.70 µg/mL | researchgate.netresearchgate.netacgpubs.org |

| Juniperus phoenicea | 1.0% | Inhibition at 1 mg/mL: 40.57% - 73.60% | Inhibition at 1 mg/mL: 6.47% - 72.03% | nih.govsemanticscholar.org |

| Cryptomeria japonica | 0.03% | Not specified individually | Not specified individually | nih.gov |

| Tagetes species | 0.40% | Significant inhibition by T. erecta oil | Significant inhibition by T. erecta oil | scielo.br |

| Niphogeton dissecta | 1.70% (cis-isomer) | Not specified individually | IC50: 11.5 µg/mL (for the whole oil) | mdpi.com |

Other Enzymatic Interactions

Beyond cholinesterases, essential oils containing this compound have been investigated for their effects on other enzymes. The essential oil of Vismia guianensis, which includes this compound, has been noted for its biological activities, which may encompass various enzymatic interactions. rsdjournal.org Similarly, essential oils from Eucalyptus species containing this compound have been evaluated for their anti-enzymatic effects, including inhibition of α-amylase and α-glucosidase, enzymes relevant to diabetes management. semanticscholar.orgnih.gov

In silico studies have also explored the potential of trans-cadina-1,4-diene to interact with enzymes. For instance, a molecular docking study on compounds from Rosa centifolia investigated their binding affinities towards SARS-CoV-2 protease and RdRp targets. niif.hu Another computational study explored the potential of compounds from basil, including this compound, as inhibitors of matrix metalloproteinase-1 (MMP-1), an enzyme involved in skin aging. pandawainstitute.com These in silico findings suggest that this compound may have the potential to modulate the activity of a broader range of enzymes, although experimental validation is required.

Receptor Binding and Cellular Pathway Interactions (In Vitro/Molecular Level)

Research into the direct receptor binding and cellular pathway interactions of isolated this compound is limited. However, studies on essential oils containing this compound provide some insights. Copaiba essential oil, which contains this compound, has been shown to activate the cannabinoid receptor 2 (CB2) and subsequently regulate neuronal signaling pathways. mdpi.com This oil was found to upregulate pathways associated with cell metabolism, growth, and immunity, while also activating apoptosis signaling pathways. The effects were observed to be fast-acting and mediated in part by the CB2 receptor. mdpi.com

Furthermore, network pharmacology studies have been employed to predict the molecular targets and pathways of action for complex essential oils. These computational approaches suggest that the constituents of essential oils, including sesquiterpenes like this compound, can interact with multiple targets and signaling pathways, such as those involved in inflammation and neurological processes. xiahepublishing.com For example, a study on lavender essential oil pointed to interactions with nerve ligand-receptor interactions and various synapse pathways. xiahepublishing.com While not specific to this compound, these studies highlight the potential for this compound to participate in complex biological interactions at the cellular level.

Antimicrobial Activity Mechanisms (e.g., Inhibition of Microbial Growth, Biofilm Formation)

This compound is a component of numerous essential oils that exhibit antimicrobial properties against a range of pathogenic bacteria and fungi. The proposed mechanisms of action for these essential oils often involve the disruption of microbial cell structures and functions.

Essential oils containing this compound have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida species. nih.govnih.gov For instance, the essential oil of Ageratum conyzoides, which lists this compound as a constituent, has been reported for its anti-Escherichia coli activity. brieflands.com The antimicrobial effect of essential oils is often attributed to their lipophilic nature, which allows them to penetrate the cell membranes of microorganisms, leading to increased permeability and leakage of intracellular components. nih.gov

In addition to inhibiting microbial growth, essential oils containing this compound have also been shown to interfere with biofilm formation. Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, which makes them more resistant to antimicrobial agents. Essential oils from Thymus vulgaris and Eucalyptus species, which contain this compound, have been shown to inhibit biofilm formation by pathogens such as Haemophilus influenzae, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.govnih.gov The anti-biofilm activity may be due to the modulation of quorum sensing, a cell-to-cell communication system that regulates biofilm development in many bacteria. core.ac.uk

Table 2: Antimicrobial and Anti-biofilm Studies of Essential Oils Containing trans-Cadina-1(6),4-diene

| Plant Species | Concentration of this compound (%) | Target Microorganisms | Observed Effect | Reference |

|---|---|---|---|---|

| Thymus vulgaris | 0.01% - 0.02% | Haemophilus influenzae, Pseudomonas aeruginosa | Antibacterial and anti-biofilm activity | nih.gov |

| Eucalyptus species | 0.2% | Staphylococcus aureus, Pseudomonas aeruginosa, E. coli | Inhibition of biofilm formation | nih.gov |

| Ageratum conyzoides | Not specified | Escherichia coli | Anti-E. coli activity | brieflands.com |

| Oregano | 0.03% | Candida species | Potent antifungal activity | nih.gov |

| Vismia guianensis | 0.94% | Candida parapsilosis | Antifungal activity | rsdjournal.org |

Antioxidant Mechanisms (e.g., Radical Scavenging, Lipid Peroxidation Inhibition)

This compound has been identified in various essential oils that possess antioxidant properties. The antioxidant activity of these oils is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, processes that are implicated in cellular damage and various chronic diseases. cabidigitallibrary.orgconicet.gov.arspringermedizin.de

Several studies have evaluated the antioxidant capacity of essential oils containing this compound using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and methods to assess the inhibition of lipid peroxidation. cabidigitallibrary.orgmdpi.com For example, the essential oil of Eugenia egensis, containing 6.3% trans-cadina-1,4-diene, demonstrated significant antioxidant activity. mdpi.comufc.br Similarly, essential oils from Zingiber officinale and Astragalus species, where this compound is a minor component, have also shown antioxidant potential. conicet.gov.ar

Table 3: Antioxidant Activity of Essential Oils Containing trans-Cadina-1(6),4-diene

| Plant Species | Concentration of this compound (%) | Antioxidant Assay | Key Findings | Reference |

|---|---|---|---|---|

| Eugenia egensis | 6.3% (trans-cadina-1,4-diene) | DPPH radical scavenging | Significant antioxidant activity | mdpi.comufc.br |

| Astragalus sericans | 0.31% (trans-cadina-1,4-diene) | DPPH, Lipid peroxidation inhibition | Showed higher inhibition of lipid peroxidation than Vitamin E | |

| Zingiber officinale | 0.1% | DPPH, Peroxide, Anisidine, TBA, FTC | Found to be a better antioxidant than BHA | conicet.gov.ar |

| Alseodaphne peduncularis | 0.4% | DPPH | Part of an essential oil with antioxidant activity | turkjps.org |

| Remirea maritima | 0.8% | TRAP, TAR, Deoxyribose degradation | Showed antioxidant effects at 1 mg/mL | springermedizin.de |

Immunomodulatory Effects at the Molecular Level

Direct evidence for the immunomodulatory effects of isolated this compound at the molecular level is scarce. However, studies on complex essential oils that contain this sesquiterpene suggest potential immunomodulatory activity. For example, copaiba essential oil, which includes this compound, has been shown to modulate signaling pathways related to immunity. mdpi.com This suggests that its components could influence the production of cytokines and other inflammatory mediators.

The anti-inflammatory properties reported for some essential oils containing this compound may be linked to their immunomodulatory effects. nih.gov For instance, essential oils from Teucrium yemense have been reported to possess anti-inflammatory activity, which is often mediated by the modulation of immune cell responses and signaling cascades. nih.gov Further research is needed to isolate the effects of this compound and to elucidate its specific mechanisms of action on immune cells and pathways.

Ecological and Inter Species Roles of Trans Cadina 1 6 ,4 Diene

Plant-Insect Interactions and Semiochemical Functions

trans-Cadina-1(6),4-diene, a sesquiterpene hydrocarbon, has been identified as a component of the essential oils of various plants and is implicated in plant-insect interactions. Essential oils play a significant role as semiochemicals, mediating communication between plants and insects, as well as between different plant species. sbq.org.br The presence of this compound in plant volatiles suggests its potential involvement in attracting or repelling insects, thereby influencing herbivory and pollination.

Research has shown that this compound is part of the volatile profile of several plant species known for their insecticidal properties. For instance, it has been identified in the essential oil of Artemisia campestris, a plant recognized for its insecticidal activities. researcherslinks.com Similarly, it is a constituent of the leaf oil of Lantana camara, which has demonstrated acaricidal effects against mites. researchgate.net The essential oils of Guatteria species, which also contain this compound, have shown larvicidal activity against the mosquito Aedes aegypti. univalle.edu.co These findings suggest a potential role for this compound, in combination with other volatile compounds, in the defense of these plants against insect pests.

The following table summarizes the presence of this compound in the essential oils of various plants and their observed insecticidal or repellent activities.

| Plant Species | Family | Observed Activity |

| Artemisia campestris | Asteraceae | Insecticidal |

| Lantana camara | Verbenaceae | Acaricidal |

| Guatteria blepharophylla | Annonaceae | Larvicidal against Aedes aegypti |

| Guatteria friesiana | Annonaceae | Larvicidal against Aedes aegypti |

| Guatteria hispida | Annonaceae | Larvicidal against Aedes aegypti |

| Ambrosia peruviana | Asteraceae | Acaricidal against Rhipicephalus microplus mdpi.com |

Role in Plant Defense Mechanisms and Stress Responses

The production of secondary metabolites like this compound is often a plant's response to various environmental stresses, both biotic and abiotic. The synthesis of these compounds can be a crucial part of a plant's defense strategy.

Studies have indicated that the concentration of this compound can vary in response to environmental conditions. For example, in Salvia dolomitica, the relative amount of this compound was found to differ under varying drought stress conditions. unipi.it This suggests that this compound may play a role in the plant's adaptation to water scarcity. Similarly, the production of volatile compounds, including this compound, in Aphyllocladus spartioides is considered a response to abiotic stresses such as temperature variations and water stress. conicet.gov.ar

Furthermore, research on Calceolaria talcana has shown a significant difference in the chemical profile of wild plants versus those grown in vitro. Wild plants, which are exposed to a range of environmental stressors, were found to have a higher prevalence of sesquiterpene hydrocarbons, with this compound being one of the principal components. researchgate.net This highlights the role of environmental stress in activating the secondary metabolism that leads to the production of this compound.

The table below presents research findings on the variation of this compound in response to stress.

| Plant Species | Stress Factor | Observation | Reference |

| Salvia dolomitica | Drought | Variation in relative abundance | unipi.it |

| Aphyllocladus spartioides | Abiotic Stress (e.g., temperature, water) | Production as a response to stress | conicet.gov.ar |

| Calceolaria talcana | Environmental Stress (Wild vs. in vitro) | Higher prevalence in wild plants | researchgate.net |

Allelochemical Properties and Interspecific Chemical Communication

This compound is also implicated in allelopathy, a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. This form of chemical communication is crucial in structuring plant communities.

The compound has been identified as a phytoconstituent of Mentha suaveolens, a plant known for its allelopathic potential in weed control. mdpi.com The essential oil of M. suaveolens, containing this compound among other compounds, has been shown to inhibit the germination and growth of certain weed species. mdpi.com This suggests that this compound may contribute to the herbicidal activity of the plant's essential oil.

The presence of this compound has also been noted in the essential oils of various other species where allelopathic interactions are significant. researchgate.net The release of such volatile compounds into the environment can affect neighboring plants, influencing competition and resource allocation. While the specific allelopathic effects of pure this compound have not been extensively studied, its presence in allelopathic plants points to its potential involvement in these complex chemical interactions within ecosystems.

The following table lists plants containing this compound that have demonstrated allelopathic properties.

| Plant Species | Allelopathic Effect |

| Mentha suaveolens | Inhibition of weed germination and growth mdpi.com |

Advanced Analytical Methodologies for Research of Trans Cadina 1 6 ,4 Diene

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are fundamental to the analysis of trans-cadina-1(6),4-diene, enabling its separation from a complex matrix of other volatile compounds and isomers. The choice of chromatographic method is critical for achieving the necessary resolution for both qualitative and quantitative analysis.

Enantioselective Gas Chromatography

The cadinene subgroup of sesquiterpenes is characterized by its chirality, and compounds can exist as distinct enantiomers. vulcanchem.com Enantioselective gas chromatography (GC) is the primary technique for the separation and analysis of these chiral isomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation.

Modified cyclodextrins are the most common chiral selectors used in CSPs for this purpose. researchgate.netnih.gov Specifically, derivatives such as 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin have been successfully employed to resolve enantiomers of various sesquiterpenes, including cadinene isomers like δ-cadinene and cis-cadina-1(6),4-diene. vulcanchem.comresearchgate.netmdpi.com While direct enantioselective separation of this compound is not extensively documented, the successful application of this technique to its close structural isomers demonstrates its capability. researchgate.netunito.it The determination of the enantiomeric distribution and enantiomeric excess (ee) is crucial for authenticity control of essential oils and for understanding the biosynthetic pathways in plants. researchgate.netresearchgate.net

Advanced Liquid Chromatography Techniques

While gas chromatography is the dominant technique for analyzing volatile sesquiterpenes, advanced liquid chromatography (LC) methods serve important, albeit different, roles. High-Performance Liquid Chromatography (HPLC) is generally less effective for the direct analytical separation and detection of sesquiterpene hydrocarbons like this compound because they lack strong chromophores, making detection by standard UV-Vis detectors inefficient.

However, liquid chromatography is invaluable for preparative applications. Techniques such as preparative HPLC and High-Speed Counter-Current Chromatography (HSCCC) are powerful tools for the isolation and purification of sesquiterpenes from crude plant extracts. researchgate.netmdpi.com These methods can handle larger sample volumes and operate without the high temperatures of GC, which prevents the degradation of thermally labile compounds. mdpi.com The fractions collected from these separations can then be analyzed by other methods (like GC-MS or NMR) to confirm the identity and purity of the isolated this compound. For difficult separations of isomers, modifying silica (B1680970) gel columns with silver ions has also been shown to be a successful strategy in LC. researchgate.net

Hyphenated Techniques for Identification and Quantification in Complex Mixtures

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the reliable identification and quantification of compounds in complex samples such as essential oils.

GC-MS/MS and High-Resolution Mass Spectrometry

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and reliable method for the identification of this compound in natural extracts. core.ac.ukembrapa.brunlp.edu.ar Identification is typically achieved by a dual-filter approach: matching the compound's mass spectrum with entries in spectral libraries (like NIST and Wiley) and comparing its calculated Linear Retention Index (LRI) with published values. acgpubs.org The LRI, which is based on the retention times of n-alkane standards, provides a more robust identification parameter than retention time alone, especially when comparing data across different instruments and laboratories. nist.gov

For even higher confidence in identification, particularly in distinguishing between the numerous cadinene isomers that often exhibit very similar mass spectra, high-resolution mass spectrometry (HRMS) is employed. nih.gov Instruments like a GC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provide highly accurate mass measurements (typically < 5 ppm error), which allows for the determination of the elemental composition of a molecule and its fragments. gcms.czmidas-bioeconomy.eumdpi.com Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) coupled with HRMS provides a vastly increased separation space, enabling the resolution of trace compounds that would co-elute in a standard one-dimensional GC separation. nih.govgcms.cz

| Stationary Phase | Reported Retention Index (LRI) | Source |

|---|---|---|

| DB-5 / DB-5MS / HP-5MS (Non-polar) | 1477 | core.ac.ukembrapa.br |

| DB-5 / DB-5MS / HP-5MS (Non-polar) | 1478 | scispace.com |

| SLB-5MS (Non-polar) | 1472 | nist.gov |

LC-MS for Polar Derivatives

Direct analysis of non-polar hydrocarbons like this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) is challenging. However, this technique is highly suitable for the analysis of its more polar, functionalized derivatives. nih.gov Such derivatives may be formed through natural metabolic processes in plants or during atmospheric oxidation. copernicus.org

The introduction of polar functional groups (e.g., hydroxyl, carboxyl) onto the cadinane (B1243036) skeleton increases the compound's polarity, making it amenable to separation by reversed-phase or hydrophilic-interaction LC (HILIC). nih.gov Electrospray ionization (ESI), a common LC-MS interface, is well-suited for analyzing these more polar, ionizable compounds. chromsoc.jp

In cases where ionization efficiency is still low, chemical derivatization can be employed. This involves reacting the polar derivative with a reagent to attach a tag that is easily ionized, thereby significantly enhancing detection sensitivity in the mass spectrometer. chromsoc.jpnih.gov While specific LC-MS methods for this compound derivatives are not widely published, the methodologies are well-established for the analysis of other polar metabolites and oxidized natural products, providing a clear pathway for future research. researchgate.netumw.edu.pl

Development of Reference Standards and Analytical Protocols

The reliability of all analytical work hinges on the availability of pure reference standards and validated, standardized protocols. While a certified reference standard for this compound may not be commercially ubiquitous, its de facto reference data are available through curated databases like the NIST Chemistry WebBook, which provide reference mass spectra and a compilation of published retention indices. nist.govchemeo.com

The development of a physical reference standard begins with the isolation of the compound from a rich natural source, such as a specific essential oil. researchgate.net This is typically achieved using preparative chromatographic techniques like preparative GC or LC. researchgate.netcdnsciencepub.com The purity of the isolated compound must then be rigorously assessed, often using a combination of GC-FID (for percentage purity) and spectroscopic methods like Nuclear Magnetic Resonance (NMR) for structural confirmation.

Standardized analytical protocols, such as those guided by ISO standards, are crucial for quality control and ensuring reproducibility. acgpubs.org A typical protocol for the analysis of essential oils specifies the GC column type (e.g., 5% phenyl-polysiloxane), temperature program, carrier gas flow, and the use of LRI for component identification. acgpubs.org For quantification, such protocols would specify the use of an internal or external standard and detail the validation of the method's linearity, accuracy, and precision.

Future Research Directions and Translational Applications in Chemical Biology

Elucidation of Undiscovered Biosynthetic Pathways

The biosynthesis of all sesquiterpenes, including the cadinane (B1243036) skeleton, originates from the precursor molecule farnesyl pyrophosphate (FPP). tandfonline.comnih.govencyclopedia.pub The transformation of linear FPP into the complex bicyclic structure of trans-Cadina-1(6),4-diene is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). nih.govresearchgate.net These enzymes are remarkable for their ability to generate enormous structural diversity from a single substrate through a series of cyclizations, rearrangements, and quenching steps. nih.govencyclopedia.pub

While the general pathway from FPP is understood, significant gaps in our knowledge remain, representing key areas for future research:

Discovery of Novel Sesquiterpene Synthases: Research has identified specific STSs responsible for producing this compound. For instance, in the fungus Phanerodontia chrysosporium, the enzymes PcSTS02 and PcSTS04 have been shown to synthesize this compound, among other products. mdpi.com However, given the vast biodiversity of plants and microorganisms, it is highly probable that numerous uncharacterized STSs with unique specificities and efficiencies exist in nature. Future efforts will likely focus on genome mining and functional screening of diverse organisms to identify novel synthases that produce this compound or its stereoisomers. ebi.ac.uk

Understanding Regulatory Mechanisms: The expression of STS genes and the subsequent accumulation of sesquiterpenes are often tightly regulated in response to developmental cues or environmental stress. tandfonline.com Transcriptomic studies have revealed that phytohormones can upregulate key genes in sesquiterpene biosynthesis. tandfonline.com Future research using transcriptomics and other systems biology approaches will be crucial to unravel the complex regulatory networks that control the production of this compound in its native producers.

Post-Synthase Modifications: The basic cadinane skeleton is often further modified by other enzymes, such as cytochrome P450 monooxygenases (CYPs), leading to a wide array of oxidized and functionalized derivatives. tandfonline.com Identifying the specific CYPs and other enzymes that act on this compound is essential for a complete understanding of its metabolic fate and the generation of related bioactive compounds. rsc.org

Table 1: Examples of Sesquiterpene Synthases (STSs) and their Cadinane Products

| Enzyme/Organism | Precursor | Key Products | Reference |

| PcSTS02 / PcSTS04 (Phanerodontia chrysosporium) | FPP | This compound, δ-cadinene, β-copaene, β-farnesene | mdpi.com |

| GISTS6 (Ganoderma lucidum) | FPP | γ-cadinene | mdpi.com |

| GS02363 (Ganoderma sinense) | FPP | α-cadinol, δ-cadinene, α-muurolene | mdpi.com |

| Cotton (+)-δ-Cadinene Synthase (Gossypium arboreum) | FPP | (+)-δ-cadinene | researchgate.net |

Rational Design and Synthesis of Bioactive Analogs

Cadinane sesquiterpenes as a class exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and cytotoxic effects. nih.govrsc.orgmdpi.com This inherent bioactivity provides a strong foundation for the rational design and synthesis of novel analogs based on the this compound scaffold.

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: A critical first step is to comprehensively screen this compound for a range of biological activities. Subsequently, systematic modifications to its structure can be made to probe the chemical features essential for activity. For example, the position and stereochemistry of the double bonds and the isopropyl group could be altered to understand their impact on bioactivity.

Enzymatic Synthesis of Analogs: Advances in protein engineering offer a powerful tool for generating novel compounds. The active sites of STSs can be mutated to alter their catalytic function, a process that has been successfully used to change the product profiles of these enzymes. researchgate.net By engineering STSs like PcSTS02/04, it may be possible to generate novel cadinane dienes with altered stereochemistry or cyclization patterns, which can then be tested for enhanced or new biological activities. mdpi.comresearchgate.net

Semi-synthesis and Chemical Synthesis: Chemical synthesis provides a complementary approach to producing analogs that are not accessible through enzymatic routes. Starting from the natural product or a synthetic precursor, chemists can introduce a wide variety of functional groups to the cadinane skeleton. This approach has been used to create derivatives of other sesquiterpenes to enhance their bioactivity. mdpi.com

Integration with Omics Technologies (e.g., Metabolomics, Transcriptomics)mdpi.com

The integration of multiple "omics" platforms is revolutionizing the study of plant and microbial secondary metabolism. researchgate.netsemanticscholar.org These technologies are indispensable for accelerating the discovery and functional characterization of pathways and for understanding how organisms respond to their environment at a systems level. mdpi.comresearchgate.net

Metabolomics: Non-targeted metabolomic profiling allows for the comprehensive analysis of all small molecules, including sesquiterpenes, in an organism at a specific time. researchgate.net By comparing the metabolomes of different species, or the same species under different conditions, researchers can identify novel cadinane derivatives and correlate their presence with specific genetic or environmental factors. semanticscholar.org For example, metabolomic analysis of different plant cultivars has revealed unique volatile profiles, with compounds like (E)-cadina-1,4-diene being specific to certain accessions. semanticscholar.org

Transcriptomics: Transcriptome sequencing (RNA-seq) provides a snapshot of all gene expression in a cell. When applied to organisms that produce this compound, it can identify not only the STS genes but also co-expressed genes that may be involved in the pathway, such as CYPs, dehydrogenases, and regulatory transcription factors. tandfonline.comfrontiersin.org Integrative analysis of transcriptomic and metabolomic data is particularly powerful for linking genes to metabolites and reconstructing entire biosynthetic pathways. researchgate.netnih.gov

Genomics: With the decreasing cost of DNA sequencing, whole-genome sequencing of organisms that produce this compound is becoming increasingly feasible. researchgate.net Genomic data allows for the identification of biosynthetic gene clusters, where genes for an entire metabolic pathway are located together on the chromosome. tandfonline.com This genomic context provides strong clues about the function of uncharacterized genes and facilitates the heterologous reconstruction of the pathway in a host organism. ebi.ac.uk

Table 2: Application of Omics Technologies in Terpenoid Research

| Technology | Organism Studied | Key Findings | Reference |

| Full-length Transcriptome Sequencing | Cinnamomum burmannii | Identified 44 differentially expressed genes involved in terpenoid synthesis, including those for sesquiterpene synthesis. | frontiersin.org |

| Integrative Genomics, Volatolomics, and Transcriptomics | Cymbidium tracyanum | Identified specific terpene synthase (TPS) genes responsible for floral scent and the transcription factors that regulate them. | nih.gov |

| Metabolome and Transcriptome Analysis | Papaya (Carica papaya) | Revealed that treatments altering ripening drastically changed metabolite profiles, including terpenes. | semanticscholar.org |

| Multi-omics Analysis | Various Medicinal Plants | Combined omics data to discover and elucidate biosynthetic pathways for numerous secondary metabolites. | researchgate.net |

Applications in Agrochemical and Biotechnological Research

The biological properties of sesquiterpenes suggest significant potential for their use in agriculture and biotechnology. researchgate.netnih.gov Future research on this compound and its derivatives could unlock valuable applications.

Agrochemicals: Many natural products, including sesquiterpenes, possess allelopathic properties, meaning they can inhibit the germination and growth of other plants. mdpi.com Sesquiterpene lactones, for example, have been investigated as natural herbicides. bioone.orgacs.org Future studies should evaluate this compound and its analogs for herbicidal, insecticidal, or fungicidal activity. frontiersin.orginformahealthcare.com Natural product-derived agrochemicals are highly sought after as they can offer novel modes of action and may be more environmentally benign than synthetic alternatives. mdpi.com

Biotechnological Production: Relying on extraction from natural sources for a specific chemical can be unsustainable and yield-limited. A major goal of future research is the heterologous production of this compound in engineered microorganisms. frontiersin.org By transferring the identified biosynthetic genes (e.g., STSs from Phanerodontia chrysosporium) into a robust industrial host like Saccharomyces cerevisiae (yeast) or E. coli, it is possible to develop a scalable and sustainable fermentation-based production platform. mdpi.comfrontiersin.org This platform can also be used to produce novel analogs through the introduction of engineered enzymes, a field known as synthetic biology. frontiersin.org

Q & A

Q. How to formulate a hypothesis-driven research question for trans-Cadina-1(6),4-diene using FINER criteria?

- Methodological Answer :

- Feasible : Ensure access to synthetic standards and analytical instrumentation (e.g., GC-MS).

- Interesting : Explore understudied aspects (e.g., enantioselective biosynthesis).

- Novel : Investigate structure-activity relationships (SAR) against known cadinane derivatives.

- Ethical : Adopt green chemistry principles in synthesis.

- Relevant : Align with priorities in natural product drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.